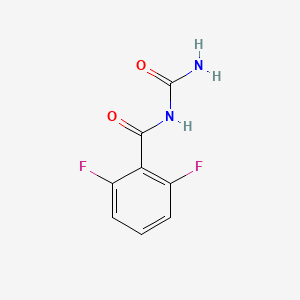

(2,6-Difluorobenzoyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

N-carbamoyl-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O2/c9-4-2-1-3-5(10)6(4)7(13)12-8(11)14/h1-3H,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOSFCNLNROPTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861218 | |

| Record name | N-Carbamoyl-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342075-20-0 | |

| Record name | N-Carbamoyl-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Routes for 2,6-Difluorobenzoyl Isocyanate Synthesis

The generation of 2,6-difluorobenzoyl isocyanate from its precursor, 2,6-difluorobenzamide (B103285), is a critical step that can be achieved through several methods, including batch processing with phosgenation reagents and more advanced continuous production techniques.

A common and established method for synthesizing 2,6-difluorobenzoyl isocyanate involves the reaction of 2,6-difluorobenzamide with a phosgenation agent. smolecule.com Oxalyl chloride is frequently employed for this transformation. In one procedure, 2,6-difluorobenzamide is treated with oxalyl chloride in a solvent such as toluene (B28343), and the mixture is refluxed for several hours. prepchem.com During this process, hydrogen chloride and carbon monoxide are liberated, and the final product is isolated by distillation under vacuum. prepchem.com An alternative approach uses methylene (B1212753) chloride as the solvent, with the reaction also proceeding under reflux, yielding the isocyanate after distillation. prepchem.com High yields, such as 89%, have been reported for this method. prepchem.com

Other phosgenation reagents like triphosgene (B27547) are also utilized. google.com The reaction of 2,6-difluorobenzamide with triphosgene can be conducted in solvents like dichloroethane. google.com Furthermore, a process has been developed that involves reacting oxalyl chloride with the hydrochloride salt of the carboxamide. google.com Another synthetic route involves the reaction of 2,6-difluorobenzoyl chloride with sodium cyanate, catalyzed by aluminum trichloride (B1173362) and p-toluenesulfonic acid in o-dichlorobenzene, which has been reported to produce the isocyanate with a purity of 99.5% and a yield of 91.75%. chemicalbook.com

Table 1: Synthesis of 2,6-Difluorobenzoyl Isocyanate via Phosgenation Reagents

| Precursor | Phosgenation Reagent | Solvent | Conditions | Yield | Purity | Citation(s) |

|---|---|---|---|---|---|---|

| 2,6-Difluorobenzamide | Oxalyl Chloride | Toluene | Reflux (5 hours) | - | - | prepchem.com |

| 2,6-Difluorobenzamide | Oxalyl Chloride | Methylene Chloride | Reflux (overnight) | 89% | - | prepchem.com |

| 2,6-Difluorobenzamide | Triphosgene | Dichloroethane | 70–100 °C | 98.6-98.9% | - | google.com |

| 2,6-Difluorobenzoyl Chloride | Sodium Cyanate | o-Dichlorobenzene | 60 °C (8 hours) | 91.75% | 99.5% | chemicalbook.com |

To enhance efficiency and safety, continuous production methods for 2,6-difluorobenzoyl isocyanate have been developed. google.com One such method involves separately pumping solutions of 2,6-difluorobenzamide and triphosgene into a tubular reactor. google.com The reaction is completed in a secondary tubular reactor under controlled temperatures (70–100 °C) and vacuum conditions. The resulting reaction liquid is then passed through a film evaporator to isolate the final product. google.com This continuous flow process achieves high yields, reportedly between 98.6% and 98.9%, while offering environmental advantages through efficient gas removal and solvent recycling.

Derivatization Strategies Utilizing 2,6-Difluorobenzoyl Isocyanate

The highly reactive nature of the isocyanate group in 2,6-difluorobenzoyl isocyanate makes it an ideal synthon for creating a diverse library of urea (B33335) derivatives through nucleophilic addition reactions.

A primary derivatization strategy is the reaction of 2,6-difluorobenzoyl isocyanate with various aniline (B41778) derivatives to form N,N'-disubstituted ureas. acs.org This reaction is typically carried out in an inert solvent like toluene, benzene, or dioxane. google.comgoogle.comprepchem.com For instance, reacting the isocyanate with 2-fluoro-4-iodoaniline (B146158) in toluene at room temperature yields the corresponding N-(2,6-difluorobenzoyl)-N'-(2-fluoro-4-iodophenyl)urea. google.com Similarly, reaction with 2,4-difluoroaniline (B146603) in toluene produces N-2,6-difluorobenzoyl-N'-2,4-difluorophenylurea. google.com

The scope of this reaction is broad, accommodating anilines with complex substitution patterns. An example is the reaction with 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy) aniline in dioxane at 40-50°C, which results in the formation of a complex multi-substituted urea derivative. prepchem.comgoogleapis.com The reaction conditions are generally mild, with temperatures ranging from room temperature to around 50°C, and reaction times can vary from minutes to several hours. google.comgoogle.com

Table 2: Examples of Urea Formation from 2,6-Difluorobenzoyl Isocyanate and Aniline Derivatives

| Aniline Derivative | Solvent | Temperature | Product | Citation(s) |

|---|---|---|---|---|

| 2-Fluoro-4-iodoaniline | Toluene | Room Temperature | N-(2,6-Difluorobenzoyl)-N'-(2-fluoro-4-iodophenyl)urea | google.com |

| 2,4-Difluoroaniline | Toluene | Room Temperature | N-(2,6-difluorobenzoyl)-N'-(2,4-difluorophenyl)urea | google.com |

| 2,3-Difluoro-4-trifluoromethoxyaniline | Benzene | Room Temperature | N-(2,6-difluorobenzoyl)-N'-(2,3-difluoro-4-trifluoromethoxyphenyl) urea | google.com |

| 3,5-Dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy) aniline | Dioxane | 40-50°C | N-(2,6-difluorobenzoyl)-N'-[3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]urea | prepchem.comgoogleapis.com |

Beyond simple anilines, 2,6-difluorobenzoyl isocyanate is a precursor for a wide array of novel benzoylurea (B1208200) analogues. These syntheses involve reactions with more complex amines, often containing heterocyclic moieties, to create compounds with diverse structural features.

Research has demonstrated the synthesis of benzoylureas containing pyrimidine (B1678525), thiadiazole, and pyrazole (B372694) rings. For example, novel derivatives with a pyrimidine moiety have been synthesized by reacting the isocyanate with appropriately substituted aminophenyl-pyrimidine thioethers. nih.gov Another study reports the synthesis of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea from the reaction of 2,6-difluorobenzoyl isocyanate with 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole. researchgate.net Furthermore, complex structures such as N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea have been prepared, highlighting the versatility of the isocyanate intermediate in accessing structurally elaborate molecules. researchgate.net The reaction with polyfluoroaromatic amines has also been explored to produce N-(2,6-difluorobenzoyl)-N'-(polyfluoroaryl)ureas. nsc.ru These synthetic strategies underscore the modularity of using 2,6-difluorobenzoyl isocyanate to build a vast range of analogues by simply varying the nucleophilic amine partner.

Structural Analysis of (2,6-Difluorobenzoyl)urea Derivatives

The structural elucidation of this compound derivatives is accomplished using a combination of spectroscopic and crystallographic techniques. These methods provide critical insights into molecular geometry, conformation, and intermolecular interactions.

Common analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. acs.orgnih.govresearchgate.net For example, ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atoms on the benzoyl ring. nih.gov Infrared spectroscopy can identify key functional groups, with characteristic peaks for N-H and C=O stretching in the urea linkage observed around 3230 cm⁻¹ and 1700 cm⁻¹, respectively. google.com

X-ray Crystallography Studies of Molecular Conformation

X-ray crystallography has been an indispensable tool for elucidating the precise molecular architecture of this compound derivatives. These studies consistently reveal a distinct and characteristic conformation.

In crystalline structures of compounds containing the 2,6-difluorobenzoyl moiety, the two phenyl rings adopt significantly different orientations relative to the central urea bridge. The 2,6-difluorophenyl ring is invariably twisted out of the plane of the urea group. For example, in the crystal structure of 1-(2,6-difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urea, two unique molecules were found in the asymmetric unit, with the 2,6-difluorophenyl ring being twisted from the urea plane by 54.83° and 60.58°, respectively. nih.gov Similarly, a study of 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea found three molecules with different conformations in a single asymmetric unit. rsc.org

In contrast, the second phenyl ring (the aniline part) tends to be nearly coplanar with the urea group. nih.gov This twisted conformation is a hallmark of this class of compounds, influenced by both the steric hindrance from the ortho-substituents on the benzoyl ring and the electronic interactions within the molecule. The bond lengths within the urea linkage show characteristics of conjugation, with C=O bonds being longer than typical double bonds and C-N bonds being shorter than typical single bonds. nih.gov

Intramolecular Hydrogen Bonding and Urea Linkage Planarity

The specific conformation observed in this compound derivatives is significantly stabilized by the formation of an intramolecular hydrogen bond. This bond typically forms between the hydrogen atom on the nitrogen adjacent to the benzoyl group (N-H) and the oxygen atom of the aniline-side carbonyl group (C=O). nih.govnih.gov This interaction creates a pseudo-six-membered ring, which locks the molecule into a relatively rigid, low-energy conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to understand how the chemical structure of a compound influences its biological activity. For benzoylphenylurea (B10832687) derivatives, QSAR analyses have provided key insights into the roles of different parts of the molecule.

Influence of Acyl Moiety on Biological Activity

The acyl moiety, specifically the substituted benzoyl group, plays a pivotal role in determining the insecticidal activity of these compounds. QSAR studies on 1-(2,6-disubstituted benzoyl)-3-phenylureas have demonstrated that the nature of the substituents at the 2- and 6-positions is critical. acs.org The presence of halogen atoms, particularly fluorine, at these positions is a common feature of highly active compounds. Diflubenzuron (B1670561), which contains the 2,6-difluorobenzoyl group, is a classic example. metabolomics.se The insecticidal activity is highly dependent on the substituents at these positions, indicating that the acyl portion of the molecule is integral to its interaction with the biological target, believed to be the chitin (B13524) synthesis pathway. acs.org

Role of Substituents on Phenyl Rings

The substituents on both the benzoyl and the aniline phenyl rings significantly modulate the compound's activity. QSAR analyses have shown that electronic and steric factors of these substituents are key determinants of potency. science.govresearchgate.net

On the benzoyl ring, as noted above, ortho-substitution (at positions 2 and 6) with electron-withdrawing groups like fluorine is often essential for high activity. acs.org

On the aniline (N-phenyl) ring, the type and position of substituents also have a profound effect. QSAR studies on related compounds have indicated that the N-phenyl groups can have a greater contribution to activity than the O-phenyl (benzoyl) groups. researchgate.net The introduction of electron-withdrawing substituents on the aniline ring can influence properties such as hydrophobicity and electronic distribution, which in turn affects the molecule's ability to reach and interact with its target site. science.govscience.gov For instance, studies on N-phenyl-O-phenylthionocarbamates suggest that bulky steric fields at the meta- and para-positions of the N-phenyl ring could improve fungicidal activity. researchgate.net Thermodynamic analyses also reveal that even minor structural modifications to the phenyl rings can significantly alter properties like crystal packing and hydration, which are crucial for solubility and bioavailability. science.govscience.gov

Biochemical and Molecular Mechanisms of Action

Chitin (B13524) Synthesis Inhibition as a Primary Mode of Action

The fundamental mechanism of (2,6-Difluorobenzoyl)urea's insecticidal activity lies in its potent and selective inhibition of chitin synthesis. dtic.milresearchgate.net Chitin, a polymer of N-acetyl-D-glucosamine, is a critical structural component of the insect cuticle, providing both support and protection. dtic.mil By disrupting this vital process, the compound compromises the integrity of the exoskeleton, leading to developmental failure and death, especially during molting. annualreviews.org

Interference with N-acetylglucosamine Incorporation

Research has demonstrated that this compound interferes with the incorporation of N-acetylglucosamine into the growing chitin chain. dtic.milinternationalscholarsjournals.com Studies have shown that while the synthesis of the precursor, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-N-acetylglucosamine), is not affected, the subsequent transfer of N-acetylglucosamine to form the chitin polymer is blocked. annualreviews.org This suggests that the compound targets a later stage in the chitin biosynthesis pathway.

Disruption of Chitin Polymerization Pathways

This compound disrupts the polymerization of N-acetylglucosamine into chitin. dtic.mil The precise molecular target has been a subject of extensive research, with evidence pointing towards an impact on the enzyme chitin synthase. dtic.mil This enzyme is responsible for catalyzing the final step of chitin formation. dtic.mil It is hypothesized that benzoylphenylureas, including this compound, may interfere with the transport of proteins necessary for the assembly of the polymeric chitin. wikipedia.org

Impact on Cuticle Formation and Molting Processes

The inhibition of chitin synthesis has a direct and catastrophic impact on cuticle formation. The cuticle of affected insects is often thinner and weaker than normal. cambridge.orgcambridge.org This structural deficiency becomes critical during ecdysis, or molting, when the insect sheds its old exoskeleton. The new, improperly formed cuticle cannot withstand the mechanical stresses of this process, leading to rupture and death. annualreviews.orgnih.gov While the process of apolysis (the separation of the old cuticle) may proceed, the inability to complete ecdysis is a hallmark of this compound's mode of action. cambridge.orgcambridge.org

Biological Effects on Insect Development Stages

The consequences of chitin synthesis inhibition are most pronounced during stages of active growth and development, particularly the larval and embryonic stages.

Ovicidal and Larvicidal Activities

This compound exhibits significant ovicidal and larvicidal activity. researchgate.net When eggs are directly exposed or when females are contaminated, the compound disrupts cuticle formation in the developing embryos, preventing them from hatching. researchgate.net As a larvicide, it is primarily effective as a stomach poison, though contact activity has also been observed. researchgate.net Ingested this compound leads to mortality at the subsequent molt. dtic.milcambridge.org Younger larval instars are generally more susceptible than older ones. researchgate.net

Effects on Insect Ecdysis and Metamorphosis

The primary lethal effect of this compound is observed during ecdysis. cambridge.orgcambridge.org The failure to form a functional new cuticle results in the inability of the larva to successfully shed its old one, leading to death. annualreviews.orgnih.gov This disruption of the molting process effectively halts the insect's development and metamorphosis. cambridge.orgcambridge.org Even if an insect manages to complete a molt after exposure, it may suffer from sublethal effects, such as an inability to feed, further contributing to mortality. cambridge.org

Exploration of Molecular Targets

The primary mode of action for this compound derivatives involves the inhibition of chitin synthesis. researchgate.net However, the direct target and the subsequent cascade of events are complex, involving key proteins like chitin synthase and the sulfonylurea receptor.

Chitin synthase (CHS) is the enzyme responsible for polymerizing N-acetylglucosamine (NAG) into chitin chains, the final step in the chitin biosynthesis pathway. publish.csiro.au While this compound compounds, such as diflubenzuron (B1670561), are known to inhibit chitin deposition, their direct interaction with the chitin synthase enzyme has been a point of debate. researchgate.netpublish.csiro.au

Initial studies struggled to demonstrate direct inhibition of insect-derived, cell-free chitin synthase systems by diflubenzuron. publish.csiro.au This led to the hypothesis that these compounds may not directly target the active site of the enzyme but rather act on a preceding or subsequent step. unit.no Some researchers proposed an indirect mechanism, suggesting that benzoylphenylureas might inhibit a proteolytic enzyme required to activate chitin synthase from its zymogen form. publish.csiro.au

More recent research, however, has provided evidence for a more direct role. Genome editing studies have indicated that benzoylphenylureas directly interfere with the chitin synthase 1 (chs1) gene, leading to the inhibition of chitin synthesis. unit.no This suggests that while the exact binding site may differ from the catalytic site, the interaction with the chitin synthase enzyme or its associated complex is a critical aspect of the insecticidal action.

Table 1: Effects of Benzoylphenylureas on Chitin Synthase Activity

| Compound | Organism | Observation | Reference |

| Diflubenzuron | Lucilia cuprina, Musca domestica, Calliphora erythrocephala | Inhibits integumental chitin synthase activity in crude homogenates. | publish.csiro.au |

| Diflubenzuron | Artemia salina | Inhibition of microsomal chitin synthase was observed only after preincubation. | publish.csiro.au |

| Benzoylphenylureas | General | Proposed to block a pre- or post-catalytic step in chitin synthesis. | unit.no |

| Benzoylphenylureas | General | Evidence suggests direct interference with the chitin synthase 1 (chs1) gene. | unit.no |

A significant breakthrough in understanding the mode of action of benzoylureas came with the identification of the sulfonylurea receptor (SUR) as a key target. researchgate.netnih.gov The SUR protein is a type of ATP-binding cassette (ABC) transporter. researchgate.netnih.gov

Research has demonstrated that diflubenzuron and other benzoylureas act on the same target site on the SUR protein as sulfonylurea drugs like glibenclamide. nih.govnih.gov This interaction is believed to disrupt the normal function of the SUR protein, which in turn interferes with chitin synthesis. researchgate.net One hypothesis suggests that benzoylureas may impede a SUR-related ABC transporter that is involved in the maturation of membrane compartments essential for chitin synthesis or influences the environment where chitin fibers are formed. kobv.de

Competitive binding assays have shown that diflubenzuron can displace radiolabeled glibenclamide, confirming they share a binding site. nih.gov The binding affinities (KD values) for diflubenzuron and glibenclamide to vesicles from Drosophila melanogaster larvae were found to be 65.0 nM and 44.9 nM, respectively. nih.gov Furthermore, a novel benzoylphenylurea (B10832687) candidate, NK-17, demonstrated a stronger binding affinity to the SUR of Blattella germanica compared to diflubenzuron and glibenclamide, correlating with its higher toxicity. nih.gov

Table 2: Binding Affinities of Compounds to Sulfonylurea Receptor (SUR)

| Compound | Organism | KD Value (nM) | Reference |

| Diflubenzuron | Drosophila melanogaster | 65.0 | nih.gov |

| Glibenclamide | Drosophila melanogaster | 44.9 | nih.gov |

| NK-17 | Blattella germanica | Stronger affinity than diflubenzuron and glibenclamide | nih.gov |

While the primary target of this compound and its direct analogs is the chitin synthesis pathway, some related insect growth regulators have been shown to interfere with ecdysone (B1671078) metabolism. pacific.edu Ecdysone is a crucial steroid hormone that controls molting and metamorphosis in insects. pacific.eduresearchgate.net

Certain analogs of acylureas have been observed to affect ecdysone metabolism, suggesting an additional or alternative target site for some compounds within this chemical class. pacific.edu For instance, the non-steroidal ecdysone mimic RH-5849, a diacylhydrazine, can induce premature and lethal molting by acting as an ecdysone agonist. researchgate.net While structurally different from benzoylphenylureas, this highlights that disruption of the hormonal control of molting is a viable insecticidal strategy.

It is important to note that the primary mechanism for this compound itself is not considered to be direct interaction with ecdysone metabolism. kobv.de However, the observation that some analogs exhibit this activity underscores the complexity of insecticidal action within the broader group of insect growth regulators.

Mechanisms of Resistance Development

Biochemical Resistance Mechanisms

Biochemical resistance primarily involves enzymatic modifications that detoxify the insecticide or prevent it from reaching its target site.

Enhanced metabolic detoxification is a common mechanism of resistance to benzoylurea (B1208200) insecticides. A key group of enzymes involved in this process is the cytochrome P450 monooxygenases (P450s). nih.gov Overexpression of P450 genes can lead to increased production of these enzymes, which catalyze the oxidative degradation of xenobiotics, including insecticides. biorxiv.org This increased metabolic activity can prevent the insecticide from reaching its target site, the chitin (B13524) synthase enzyme, in sufficient quantities to be effective. biorxiv.org For instance, resistance of Drosophila melanogaster to the benzoylurea lufenuron (B1675420) has been linked to the overexpression of the P450 gene Cyp6g1. biorxiv.org

The degradation pathways for benzoylurea pesticides can involve several types of reactions, including the cleavage of the urea-bridge, hydroxylation, and dehalogenation. nih.gov Research on the photodegradation of seven benzoylurea compounds indicated that a common degradation pathway resulted in the formation of 2-fluorobenzamide. nih.gov These metabolic processes convert the active insecticide into more polar, water-soluble compounds that can be more easily excreted by the insect.

Given the role of P450s in metabolic resistance, a key strategy to overcome this resistance is the use of synergists that inhibit these enzymes. Synergists are compounds that, while having little to no insecticidal activity on their own, can enhance the toxicity of an insecticide. Piperonyl butoxide (PBO) is a well-known synergist that functions by inhibiting P450 activity. biorxiv.org By blocking the oxidative degradation of the insecticide, PBO allows more of the active compound to reach its target site, thereby restoring susceptibility in resistant insect populations. biorxiv.orgresearchgate.net

The inhibition of P450 enzymes is a critical strategy for managing resistance and extending the effectiveness of existing insecticides. nih.gov This approach is particularly relevant where P450-mediated metabolism is the primary resistance mechanism. nih.gov Research into the synergistic effects of P450 inhibitors with various insecticides is ongoing, with the aim of developing more robust pest control formulations. confex.com

Genetic Basis of Resistance

The genetic foundation of resistance to benzoylureas can be complex, involving single gene mutations or multiple genes.

One of the most significant discoveries in benzoylurea resistance is the identification of target-site mutations in the chitin synthase 1 (CHS1) gene. nih.govpnas.org Chitin synthase is the enzyme directly inhibited by benzoylurea insecticides. researchgate.net A specific mutation, I1042M (an isoleucine to methionine substitution at position 1042), has been identified in resistant populations of the diamondback moth, Plutella xylostella. nih.govpnas.org Functional validation of this mutation using CRISPR/Cas9 genome editing in Drosophila melanogaster confirmed that this single amino acid change confers high levels of resistance to a range of benzoylureas, including diflubenzuron (B1670561). nih.gov This provides compelling evidence that the CHS1 gene is the direct target of these insecticides. nih.govresearchgate.net

In other cases, resistance can be a polygenic trait, meaning it is controlled by multiple genes. For example, resistance to the benzoylurea lufenuron in the fall armyworm, Spodoptera frugiperda, has been characterized as autosomal, incompletely recessive, and polygenic. biorxiv.org This polygenic nature suggests that multiple detoxification genes, such as those encoding cytochrome P450s, glutathione (B108866) S-transferases (GSTs), and esterases, may be involved. biorxiv.org

Table 1: Genetic Basis of Resistance to Benzoylurea Insecticides

| Insect Species | Benzoylurea Compound | Genetic Basis | Key Genes Involved |

| Plutella xylostella | Diflubenzuron, Lufenuron, etc. | Monogenic (Target-site mutation) | Chitin Synthase 1 (CHS1) |

| Spodoptera frugiperda | Lufenuron, Teflubenzuron | Polygenic | Detoxification genes (e.g., P450s, GSTs) |

| Drosophila melanogaster | Lufenuron | Monogenic (Metabolic) | Cytochrome P450 (Cyp6g1) |

Cross-Resistance Patterns Among Benzoylurea Insecticides

Cross-resistance occurs when resistance to one insecticide confers resistance to other, often chemically related, insecticides. Within the benzoylurea class, the patterns of cross-resistance can vary.

A study on a teflubenzuron-resistant strain of Spodoptera frugiperda revealed significant cross-resistance to lufenuron and novaluron. However, this strain did not exhibit cross-resistance to another benzoylurea, chlorfluazuron. biorxiv.org This indicates that the mechanism of resistance in this strain is effective against some, but not all, benzoylureas. The lack of cross-resistance to chlorfluazuron may be due to structural differences in the molecule. biorxiv.org

The presence or absence of cross-resistance has significant implications for resistance management. If cross-resistance is widespread among a class of insecticides, rotating between them will be ineffective. The variable patterns observed among benzoylureas suggest that careful selection of rotation partners is necessary.

Table 2: Cross-Resistance Profile of a Teflubenzuron-Resistant Strain of Spodoptera frugiperda

| Insecticide | Class | Cross-Resistance Observed |

| Lufenuron | Benzoylurea | Yes |

| Novaluron | Benzoylurea | Yes |

| Chlorfluazuron | Benzoylurea | No |

Strategies for Resistance Management in Research Programs

Effective and sustainable insecticide resistance management (IRM) is essential to preserve the utility of valuable compounds like (2,6-Difluorobenzoyl)urea. croplife.org Research programs focus on developing and implementing strategies that can prevent or delay the development of resistance. croplife.org.au

Key principles of IRM include:

Rotation of Modes of Action (MoA): This is a cornerstone of IRM. It involves alternating the use of insecticides with different MoAs to ensure that successive generations of a pest are not treated with the same type of chemistry. croplife.org.au This prevents the selection for specific resistance mechanisms. For benzoylureas (IRAC MoA Group 15), rotation with insecticides from different groups is recommended.

Integrated Pest Management (IPM): IPM programs incorporate multiple control tactics, including biological control, cultural practices, and host plant resistance, in addition to the judicious use of chemical insecticides. croplife.org.au This reduces the selection pressure for resistance by minimizing insecticide applications.

Monitoring Resistance: Routine monitoring of pest populations for changes in susceptibility to insecticides is critical. This allows for the early detection of resistance and the timely implementation of alternative control strategies.

Understanding Mechanisms: Research into the specific biochemical and genetic mechanisms of resistance, such as the identification of the I1042M mutation in the CHS1 gene, provides crucial information for designing effective IRM strategies. nih.gov For example, if target-site resistance is present, rotating to an insecticide with a different target site is essential.

The Insecticide Resistance Action Committee (IRAC) provides a framework and guidelines for developing resistance management strategies to ensure the long-term effectiveness of insecticides in agriculture and public health. croplife.org

Environmental Behavior and Fate Research

Degradation Pathways in Environmental Compartments

The breakdown of (2,6-Difluorobenzoyl)urea in the environment is primarily governed by hydrolysis and photodegradation, with the rates of these processes being highly dependent on the specific conditions of the environmental matrix.

Hydrolysis is a key abiotic degradation pathway for this compound, particularly in aqueous environments. The rate of hydrolysis is significantly influenced by the pH of the surrounding medium. The compound is generally stable in acidic to neutral conditions but degrades more rapidly in alkaline environments.

The hydrolysis half-life of diflubenzuron (B1670561), a representative this compound compound, demonstrates this pH dependency. In acidic water (pH 5) and neutral water (pH 7), the half-life can be greater than 180 days at 25°C. However, in alkaline water (pH 9), the half-life is significantly shorter, around 32.5 days. At higher temperatures, the rate of hydrolysis increases. For instance, at 36°C, the hydrolysis half-life is reported to be 7 days at pH 6 and less than 3 days at pH 10. In soil, the half-life can range from four days to four months, depending on factors such as particle size.

The primary hydrolysis reaction involves the cleavage of the urea (B33335) bridge, leading to the formation of two main metabolites: 4-chlorophenylurea (B1664162) and 2,6-difluorobenzoic acid. Further degradation of these primary metabolites can also occur.

| pH | Half-Life (days) |

|---|---|

| 5 | >180 |

| 7 | >180 |

| 9 | 32.5 |

Photodegradation, or the breakdown of a chemical by light, is another significant degradation pathway for this compound, particularly when exposed to natural sunlight on surfaces. The estimated aqueous direct photolysis half-life of diflubenzuron under natural sunlight conditions at 40 degrees North latitude is approximately 80 days.

On soil surfaces, photodegradation can be more rapid. In one study, the half-life of diflubenzuron on a soil surface exposed to light was 3.7 days, compared to 11.3 days for the control sample in the dark. This indicates that sunlight significantly accelerates the degradation process. However, the compound is more resistant to photodecomposition when applied to plant surfaces, such as cotton leaves.

Key photodegradation products identified include p-chlorophenyl urea and 2,6-difluorobenzoic acid, similar to the products of hydrolysis. The process can also lead to the mineralization of the compound, resulting in the formation of carbon dioxide (CO2).

| Environmental Compartment | Condition | Half-Life (days) |

|---|---|---|

| Aqueous Solution | Natural Sunlight (40° N Latitude) | ~80 |

| Soil Surface | Light Exposed | 3.7 |

| Dark Control | 11.3 |

Adsorption and Partitioning in Environmental Matrices

The mobility and bioavailability of this compound in the environment are largely controlled by its adsorption to soil and sediment particles.

This compound exhibits strong sorption to soil and sediment, a process primarily driven by its interaction with soil organic matter. This strong binding limits its mobility in the soil column, reducing the potential for leaching into groundwater.

The extent of sorption is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). For diflubenzuron, reported Koc values are high, in the range of 6,790 to 10,600, which classifies it as immobile in soil. The soil adsorption coefficient (Kd) also reflects this strong binding, with values varying depending on the soil type. For example, Kd values for diflubenzuron have been reported as 40 for sand clay and silty clay loam, and as high as 3500 for peat hydrosoil. In field studies, diflubenzuron was not detected below the 0-15 cm soil depth, further confirming its low mobility.

| Parameter | Value | Implication |

|---|---|---|

| Koc | 6,790 - 10,600 | Immobile in soil |

| Kd (Sand Clay) | 40 | Strongly adsorbs to soil particles |

| Kd (Silty Clay Loam) | 20 | |

| Kd (Peat Hydrosoil) | 3500 |

Specific research on the partitioning of this compound into surface films on water bodies is limited. However, given its low water solubility and high affinity for organic matter, it is plausible that the compound could associate with organic microlayers on the surface of water. This area warrants further investigation to fully understand its environmental distribution.

Metabolite Formation and Persistence

The degradation of this compound results in the formation of several metabolites, the persistence and mobility of which are important for a complete environmental risk assessment.

The primary metabolites formed through both hydrolysis and photodegradation are 4-chlorophenylurea (CPU) and 2,6-difluorobenzoic acid (DFBA). herts.ac.uknih.gov Under certain soil conditions, another significant degradate is 4-chloroaniline (B138754) (PCA), which can rapidly bind to soil. nih.govfishersci.comlgcstandards.com

The persistence of these metabolites varies. 2,6-Difluorobenzoic acid is soluble in water and is likely to be mobile in the environment. fishersci.com Conversely, 4-chlorophenylurea is a known environmental transformation product of diflubenzuron. nih.gov The persistence and fate of these metabolites are crucial for understanding the long-term environmental impact of the parent compound.

| Metabolite | Formation Pathway(s) | Environmental Characteristics |

|---|---|---|

| 4-chlorophenylurea (CPU) | Hydrolysis, Photodegradation | Known environmental transformation product. nih.gov |

| 2,6-difluorobenzoic acid (DFBA) | Hydrolysis, Photodegradation | Soluble in water, likely to be mobile. fishersci.com |

| 4-chloroaniline (PCA) | Soil Degradation | Rapidly binds to soil. fishersci.com |

Bioaccumulation and Biotransformation in Ecosystems

The uptake and accumulation of this compound in organisms occur through various routes, including direct absorption from the surrounding environment and ingestion of contaminated food. In aquatic ecosystems, fish can accumulate diflubenzuron from the water. Studies have shown that upon exposure, the compound is absorbed and can be found in various tissues. For example, in common carp, diflubenzuron was observed to be absorbed and enriched in the fish's body, with higher concentrations found in lipid-rich tissues. nih.gov

Research on mosquitofish (Gambusia affinis) exposed to diflubenzuron in freshwater showed that the concentration of the compound decreased in the water over time, while the amount of residues on the surface of the fish's body progressively increased, reaching a peak at day 14 of the exposure period. researchgate.net At the end of a 28-day experiment, approximately 33% of the applied concentration was detected on the surface of the fish, recoverable by simple rinsing, while about 67% was found inside the fish's body. researchgate.net

Table 2: Accumulation of this compound in Fish

| Organism | Exposure Concentration | Accumulation Factor | Time |

| Common Carp (Cyprinus carpio) | Not Specified | 6-fold in muscle vs. water | Not Specified |

| Unspecified Fish Species | 10 ppb | Up to 80-fold | 24 hours |

The potential for this compound to be transferred through the food chain and biomagnify in higher trophic levels has been a subject of research. Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain.

A study investigating the horizontal and trophic transfer of diflubenzuron among grasshoppers (Melanoplus sanguinipes) and between grasshoppers and darkling beetles (Tenebrionidae) found that the trophic transfer of diflubenzuron likely plays a "nominal ecotoxicological role" in rangeland grasshopper control programs. nih.govscience.gov In laboratory experiments where grasshoppers were fed cadavers of other grasshoppers that had been exposed to diflubenzuron, no mortality was observed, suggesting limited transfer of lethal doses through necrophagy (scavenging). nih.gov

While significant bioconcentration from water to fish has been observed, with accumulation factors of up to 80-fold within 24 hours, the subsequent transfer and magnification up the food chain appear to be limited. nih.gov This may be due to the metabolism and elimination of the compound by organisms.

Biotransformation is the process by which living organisms modify chemical compounds, which is a key factor in determining the persistence and toxicity of substances like this compound. In fish, after an initial accumulation period of 24 to 48 hours, they begin to degrade and eliminate diflubenzuron. nih.gov The excretory products are reported to be neither the parent compound nor its primary metabolite, p-chlorophenylurea, indicating that biotransformation is occurring. nih.gov

In rats, the metabolism of diflubenzuron has been studied, showing that the compound is subject to biotransformation, with metabolites being excreted. The intestinal absorption and subsequent metabolism were found to be dose-dependent.

Microbial communities in soil and water also play a significant role in the biotransformation of diflubenzuron. The rapid degradation of diflubenzuron in soil is primarily attributed to microbial processes. orst.edu

Ecotoxicological Impact Studies (Methodological and Mechanistic Focus)

The primary mechanism of ecotoxicological action for this compound is the inhibition of chitin (B13524) synthesis. Chitin is a crucial component of the exoskeleton of arthropods, and by interfering with its production, diflubenzuron disrupts the molting process in insects and other arthropods, leading to mortality, particularly in larval stages. usda.gov The primary route of intoxication is through ingestion. usda.gov

Ecotoxicological studies have been conducted to assess the impact of diflubenzuron on non-target organisms. For example, the freshwater ciliate protozoan Paramecium caudatum has been used as a model organism to evaluate its toxic effects. In acute toxicity tests, exposure to lower concentrations of diflubenzuron resulted in a slight decrease in cell motility. At higher doses, abnormal rocking behavior was induced, which ultimately led to complete immobility. Morphological studies on Paramecium have shown changes in shape and size, as well as the enlargement of the contractile vacuole following exposure.

The methodological focus of such studies often involves assessing endpoints such as mortality (LC50 values), changes in behavior (e.g., motility), and morphological alterations. These studies provide insights into the mechanistic basis of the compound's toxicity to non-target species.

Table 3: Ecotoxicological Effects of this compound on Paramecium caudatum

| Exposure Level | Observed Effect |

| Lower Concentrations | Slight decrease in cell motility |

| Higher Concentrations | Abnormal rocking behavior, complete immobility |

| Acute Exposure | Changes in shape and size, enlargement of contractile vacuole |

Unraveling Complex Interactions in Ecosystems

This compound, a compound belonging to the benzoylphenyl urea class of insecticides, exhibits complex behavior upon its release into the environment. Its environmental fate is dictated by its interactions within various ecosystems, primarily in soil and aquatic environments. Research shows that the compound, also known as Diflubenzuron, is not persistent and is readily degraded in both soil and water inchem.org.

In soil, this compound is generally immobilized in the top 10-cm layer and is considered unlikely to leach inchem.org. Its mobility in soil is classified as low, a characteristic influenced by the formulation's additives inchem.org. The degradation rate in soil is significantly dependent on the particle size of the compound; smaller particles (2 microns) have a half-life of 0.5–1 week, while larger particles (10 microns) have a longer half-life of 8–16 weeks chemicalbook.com. The primary degradation pathway, accounting for over 90% of breakdown, is hydrolysis. This process cleaves the urea linkage, yielding two main metabolites: 2,6-difluorobenzoic acid and 4-chlorophenylurea inchem.orgchemicalbook.com. These metabolites are further degraded with half-lives of approximately 4 and 6 weeks, respectively inchem.org.

In aquatic systems, the degradation of this compound is rapid in neutral or alkaline waters inchem.org. It is stable in acidic conditions (pH 4) but hydrolyzes readily at a pH of 10 chemicalbook.com. When applied to water, the compound quickly partitions to sediment, where the parent compound and the metabolite 4-chlorophenylurea may persist for over 30 days inchem.orgchemicalbook.com. Studies have shown that this compound does not bioaccumulate in fish inchem.org.

The introduction of benzoylphenyl ureas into an ecosystem can lead to indirect effects. For instance, in aquatic environments, the reduction of arthropod populations due to the insecticide can lead to an increase in snails and certain types of mayflies, likely due to a decrease in competition and predation pressure nih.gov. This highlights the intricate web of interactions that can be disrupted by the presence of such compounds.

Table 1: Degradation and Mobility of this compound in the Environment

| Environmental Compartment | Process | Key Findings | Citations |

|---|---|---|---|

| Soil | Degradation Half-Life | 0.5-1 week (2-micron particles) to 8-16 weeks (10-micron particles). | chemicalbook.com |

| Primary Metabolites | 2,6-difluorobenzoic acid and 4-chlorophenylurea. | inchem.orgchemicalbook.com | |

| Mobility | Low; generally immobile and retained in the topsoil layer. | inchem.orginchem.org | |

| Aquatic Systems | Degradation | Rapid in neutral or alkaline waters; stable under acidic conditions. | inchem.orgchemicalbook.com |

| Partitioning | Rapidly partitions to sediment. | inchem.orgchemicalbook.com | |

| Persistence | Parent compound and 4-chlorophenylurea can persist in sediment for >30 days. | inchem.orgchemicalbook.com | |

| Bioaccumulation | Does not bioaccumulate in fish. | inchem.org |

Effects on Non-Target Organisms (focus on mechanisms of impact)

The primary mechanism of action for this compound and other benzoylphenyl urea insecticides is the inhibition of chitin synthesis nih.govepa.govresearchgate.net. Chitin is a crucial component of the exoskeleton of arthropods, including insects and aquatic invertebrates epa.gov. By disrupting the deposition of chitin, the compound interferes with the molting process, which is essential for the growth and development of these organisms nih.govepa.gov. This mode of action explains its high toxicity to aquatic invertebrates, which is considered its major environmental risk inchem.orgepa.gov.

The effects on non-target arthropods are often delayed, with maximum impacts observed two to six weeks after application. This latency is a direct result of the compound's interference with molting and metamorphosis nih.gov. Because the insecticide does not penetrate plant tissue and lacks systemic activity, it generally does not affect plant-sucking insects, which forms a basis for its selectivity inchem.org. However, its broad effectiveness against leaf-feeding larvae makes many non-target species susceptible inchem.org.

The metabolites of this compound also have toxicological significance. The metabolite 4-chloroaniline is known to induce methaemoglobin formation, which is the primary manifestation of toxicity observed in various test animal species inchem.org. Both 4-chlorophenylurea (CPU) and 4-chloroaniline (PCA) are considered toxicologically significant degradates epa.gov.

Research on various benzoylphenyl ureas has consistently shown detrimental effects on the survival, longevity, fecundity, and fertility of non-target insects researchgate.netnih.gov. Exposure can lead to immobilization, malformation of the cuticle, and ultimately, failed molting in insect nymphs nih.gov.

Table 2: Mechanism of Impact on Non-Target Organisms

| Organism Group | Primary Mechanism | Physiological Effect | Outcome | Citations |

|---|---|---|---|---|

| Arthropods (Insects, Aquatic Invertebrates) | Inhibition of chitin synthesis. | Disruption of the formation of a new exoskeleton. | Failure in molting and metamorphosis, leading to mortality. | nih.govepa.govresearchgate.net |

| Laboratory Mammals | Methaemoglobin formation (by metabolite 4-chloroaniline). | Impaired oxygen transport in the blood. | Primary manifestation of toxicity. | inchem.org |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating (2,6-Difluorobenzoyl)urea from complex mixtures. The choice between liquid and gas chromatography often depends on the specific analyte, the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a major analytical technique for the determination of benzoylurea (B1208200) pesticides, largely due to their low volatility and high polarity which makes them well-suited for this method. researchgate.net HPLC systems coupled with Ultraviolet (UV) detectors are commonly used for the quantification of these compounds. researchgate.net For instance, a method developed for the simultaneous determination of seven benzoylurea pesticides in apples used HPLC with a UV detector, achieving good linearity and recovery. cabidigitallibrary.org In another study on tomatoes, HPLC combined with a UV-diode array detector (UV-DAD) demonstrated effective separation and detection of five benzoylurea insecticides, including diflubenzuron (B1670561), with detection limits for standard solutions ranging from 0.008 to 0.01 mg/L. researchgate.netnih.gov The UV spectrophotometry method involves measuring the absorbance of the compound at a specific wavelength to determine its concentration. nih.gov

While UV detection is common, fluorescence detection offers an alternative with potentially higher sensitivity and selectivity. A method for urea (B33335) analysis, for example, used automated derivatization with xanthydrol, allowing for quantification by fluorescence detection after chromatographic separation. nih.gov This approach avoids the precipitation issues of classic methods and achieves a very low limit of detection for urea, around 5 x 10⁻⁸ M. nih.gov Recently, a novel fluorescent probe activated by this compound has been developed for detecting fluorine-containing pesticides, indicating a move towards more specific fluorescence-based techniques. researchgate.net

Table 1: Examples of HPLC Methods for Benzoylurea Analysis

| Analyte(s) | Matrix | Detector | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery Rate | Source |

|---|---|---|---|---|---|

| Diflubenzuron and 4 other benzoylureas | Tomatoes | UV-DAD | LOD: 0.008–0.01 mg/L | 88-100% | researchgate.netnih.gov |

| Diflubenzuron and 6 other benzoylureas | Apples | HPLC (Detector not specified) | LOD: 0.007–0.020 mg/kg; LOQ: 0.02–0.07 mg/kg | 81.7%-116.9% | cabidigitallibrary.org |

| Diflubenzuron, Chlorbenzuron, Triflumuron, Chlorfluazuron | Environmental Water | HPLC (Detector not specified) | LOD: 0.026–0.082 µg/L | 76.5%–102.4% | rsc.orgresearchgate.net |

| Urea (via derivatization) | Urine, Wine | Fluorescence | LOD: 5 x 10⁻⁸ M | Not specified | nih.gov |

Gas Chromatography (GC) coupled with an Electron Capture Detector (GC-ECD) is a highly sensitive technique for detecting electronegative chemical species, particularly halogenated compounds like this compound. measurlabs.comscioninstruments.com The GC-ECD method is frequently used for the analysis of organochlorinated pesticides. measurlabs.comthaiscience.info The detector operates by using a radioactive source (typically Nickel-63) to emit electrons, creating a constant current. scioninstruments.com When electronegative compounds pass through the detector, they capture electrons, causing a drop in the current that is measured as a signal. measurlabs.com

This method offers excellent sensitivity for halogenated synthetic pyrethroids and other pesticides containing fluorine, chlorine, or bromine. scioninstruments.comthaiscience.info The difluorobenzyl group has been studied as an electrophore for GC-ECD, showing responses only two- to four-fold lower than the more conventional pentafluorobenzyl derivatives, making it a viable alternative for detection. nih.gov While GC-MS is also used, GC-ECD provides a cost-effective yet highly sensitive option for routine monitoring of these specific compound classes in environmental and food samples. thaiscience.infogcms.cz

Combining chromatographic separation with mass spectrometry (MS) provides high selectivity and sensitivity, making it a powerful tool for the analysis of this compound and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for benzoylurea compounds due to their polarity and thermal instability, which can be problematic for GC-based methods. researchgate.net LC coupled with tandem mass spectrometry (LC-MS/MS) is a robust method for quantifying these compounds in complex matrices like food and biological samples. researchgate.netnih.govnih.gov For instance, an LC-MS/MS method was developed to quantify diflubenzuron in whole blood, plasma, and serum with a sensitivity of less than 1 part per billion (ppb). nih.gov In food analysis, a method using pressurized liquid extraction followed by LC-MS/MS was validated for nine benzoylureas in various commodities, achieving limits of quantification between 0.002 and 0.01 mg/kg. researchgate.netnih.gov Atmospheric pressure chemical ionization (APCI) is a common ionization technique used in these methods. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it presents challenges due to the thermal instability of this compound. The compound tends to decompose under the high temperatures of the GC inlet into reproducible fragments, such as 4-chlorophenyl isocyanate, 4-chloroaniline (B138754), and 2,6-difluorobenzamide (B103285). fao.orgacs.org Researchers have taken advantage of this thermal breakdown by using selected ion monitoring to quantify the parent compound based on its specific fragments, which avoids the need for derivatization. fao.orgacs.org To improve accuracy, deuterated internal standards like dideuterated diflubenzuron can be used. fao.orgacs.org Another GC-MS approach involves derivatizing the metabolite 2,6-difluorobenzoic acid (2,6-DFBA) with agents like N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) before analysis. uzh.ch

Table 2: Comparison of Mass Spectrometry Methods for Benzoylurea Analysis

| Technique | Sample Type | Key Findings / Method Details | Source |

|---|---|---|---|

| LC-MS/MS | Whole Blood, Plasma, Serum | Sensitive (<1 ppb) quantification of diflubenzuron using a carbon-13 labeled internal standard. | nih.gov |

| LC-MS/MS | Fruits, Vegetables, Cereals, Animal Products | LOQs of 0.002-0.01 mg/kg for nine benzoylureas. Recoveries ranged from 58-97%. | researchgate.netnih.gov |

| GC-MS | Vegetation | Analyzes diflubenzuron via its thermal decomposition products (4-chlorophenyl isocyanate, 4-chloroaniline, 2,6-difluorobenzamide) without derivatization. | fao.orgacs.org |

| GC-MS | Urine | Determines the metabolite 2,6-difluorobenzoic acid after derivatization with MTBSTFA. | uzh.ch |

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step to isolate and concentrate this compound from the sample matrix and remove interferences before chromatographic analysis.

Solid-Phase Extraction (SPE) is a widely used sample cleanup and concentration technique that has become more efficient than traditional liquid-liquid extraction. sigmaaldrich.com The general SPE process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte. youtube.com

For the analysis of benzoylureas, SPE is often employed after an initial solvent extraction. In a method for analyzing these insecticides in tomatoes, samples were extracted with ethyl acetate (B1210297) and then purified using an SPE cartridge with a silica (B1680970) sorbent. researchgate.netnih.gov For the determination of the metabolite 2,6-difluorobenzoic acid in urine, samples were acidified and purified using SPE before derivatization and GC-MS analysis. uzh.ch Different sorbents can be used depending on the matrix and analyte. For example, dispersive SPE (d-SPE) with graphitized carbon black (GCB) has been used for cleanup in the analysis of benzoylphenylureas in tomatoes and cucumbers. akjournals.com Other SPE sorbents include polymeric reversed-phase materials, zirconia-coated silica (Z-Sep), and various ion-exchange phases. chromatographytoday.comca.govsigmaaldrich.com

Table 3: Overview of SPE Steps and Common Sorbents

| SPE Step | Purpose | Common Sorbents for Pesticide Analysis |

|---|---|---|

| Conditioning | To wet the sorbent and prepare it for sample retention. Usually involves passing a solvent like methanol (B129727) followed by water or a buffer. | Silica, C18, Graphitized Carbon Black (GCB), PSA (Primary Secondary Amine), Zirconia-coated silica (Z-Sep), Polymeric (e.g., HLB), Ion-Exchange (SCX, SAX) |

| Loading | The sample is passed through the cartridge, and the analyte is retained on the sorbent. | |

| Washing | A solvent is used to wash interferences from the sorbent while the analyte remains bound. | |

| Elution | A different solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte. |

The initial extraction of this compound from a sample matrix is typically performed using a liquid solvent. The choice and optimization of this solvent are critical for achieving high recovery rates. The polarity of the extraction solvent should be matched to the polarity of the target analyte to ensure efficient solubilization. thermofisher.com

For benzoylureas, which are relatively lipophilic, solvents like ethyl acetate, acetonitrile, and dichloromethane (B109758) are commonly used. researchgate.netakjournals.com In a method for food samples, ethyl acetate was used in a pressurized liquid extraction system at elevated temperature and pressure (80°C and 1500 psi) to extract nine different benzoylureas. nih.gov The optimization of a vortex-assisted liquid-liquid extraction (VA-LLE) method for tomatoes and cucumbers involved testing different high-density solvents, with dichloromethane showing significantly higher recovery for several benzoylureas compared to chloroform (B151607) and carbon tetrachloride. akjournals.com Further optimization in that study focused on the volume of the extraction solvent and the vortex time, establishing 2 mL of dichloromethane and a 4-minute vortex time as ideal. akjournals.com Acetonitrile is another common choice due to its ability to extract a wide range of analytes with varying polarities. researchgate.net The efficiency of the extraction can also be enhanced by grinding samples to increase surface area and using elevated temperatures to reduce solvent viscosity and improve matrix penetration. thermofisher.com

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process used in analytical chemistry to convert an analyte into a product that is more suitable for analysis by a specific technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). academicjournals.orggreyhoundchrom.com This process is often employed to improve the volatility, thermal stability, or detectability of a compound, thereby enhancing the sensitivity and selectivity of the analytical method. academicjournals.orgresearchgate.net

For compounds related to this compound, such as its metabolites, derivatization is a crucial step for enabling sensitive detection. For instance, the primary metabolite, 2,6-difluorobenzoic acid (2,6-DFBA), is often analyzed in biological matrices like urine to monitor exposure. uzh.ch A common analytical method involves the derivatization of 2,6-DFBA before analysis by gas chromatography-mass spectrometry (GC-MS). uzh.ch

In this procedure, urine samples are first purified, often through solid-phase extraction (SPE). The extracted 2,6-DFBA is then derivatized using a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). uzh.ch This reaction converts the polar carboxylic acid group of 2,6-DFBA into a less polar, more volatile silyl (B83357) ester, making it amenable to GC analysis and allowing for sensitive and specific determination. uzh.ch

While direct derivatization of the parent this compound is less common due to its suitability for direct HPLC analysis, the derivatization of its degradation products and metabolites is a key strategy for comprehensive environmental and biological monitoring. uzh.ch

Method Validation and Standardization

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It involves evaluating specific performance characteristics to ensure the reliability and accuracy of the results. biospectra.us

Linearity, Precision, Accuracy, Limit of Detection (LOD), Limit of Quantification (LOQ)

The validation of analytical methods for this compound and related pesticides involves establishing key performance parameters.

Linearity : This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and the linearity is typically evaluated by the coefficient of determination (R²). fda.gov For pesticide residue analysis, R² values greater than 0.99 are generally considered acceptable. researchgate.net

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For pesticide analysis, RSD values of less than 20% are often required. researchgate.net

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. Mean recovery rates between 70% and 120% are typically considered acceptable for pesticide residue analysis. researchgate.netnih.gov

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov It can be determined based on the signal-to-noise ratio (commonly 3:1) or from the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.ir

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov It is often established as the concentration corresponding to a signal-to-noise ratio of 10:1 or through statistical calculations based on the standard deviation of the blank. tbzmed.ac.ir

The following table summarizes validation parameters from various studies on benzoylurea pesticides and urea, illustrating typical performance characteristics.

| Analyte/Method | Matrix | Linearity (R²) | LOD | LOQ | Accuracy (Recovery %) | Precision (RSD %) | Source |

|---|---|---|---|---|---|---|---|

| Benzoylurea Insecticides (including Diflubenzuron) | Herbs | > 0.99 | Not Specified | 0.6-10 µg/kg | 74.8-105.3% | ≤ 13.6% | researchgate.net |

| Urea (HPLC-FLD) | Compound Feed | Not Specified | 2 mg/kg | 7 mg/kg | 86-105% | 1.4-7.2% | nih.gov |

| Urea (LC-MS/MS) | Compound Feed | Not Specified | 3 mg/kg | 8 mg/kg | 86-105% | 1.4-7.2% | nih.gov |

| Urea (Spectrophotometry) | Water/Wastewater | 0.9999 | 2.2 mg/L | 10 mg/L | 90-110% | < 5% | nih.gov |

Compliance with Regulatory Guidelines (e.g., CIPAC, GLP)

Standardization of analytical methods for pesticides is crucial for regulatory acceptance and international trade. Organizations like the Collaborative International Pesticides Analytical Council (CIPAC) develop and approve standardized methods for the analysis of pesticide active ingredients and formulations. cipac.org

For diflubenzuron, a prominent this compound compound, a full CIPAC analytical method is available for its determination and identification in technical material (TK) and wettable powder (WP) formulations. fao.org CIPAC methods are established through collaborative inter-laboratory studies to ensure they are robust and reproducible. cipac.org These standardized methods are used by monitoring laboratories, registration authorities, and for specifications set by organizations like the Food and Agriculture Organization (FAO) and the World Health Organization (WHO). cipac.org

Furthermore, method validation and analytical studies supporting the registration of pesticides are often required to be conducted under Good Laboratory Practice (GLP) standards. For diflubenzuron, the analytical method was validated and compared with another method in a GLP-compliant study, ensuring the quality, integrity, and reliability of the data. fao.org

Development of Novel Detection Probes

Traditional analytical methods, while accurate, can be time-consuming and require expensive instrumentation. researchgate.net This has driven research into the development of novel probes and sensors for rapid, sensitive, and on-site detection of pesticides like this compound.

Fluorescent Probes for Fluorine-Containing Pesticide Detection

Fluorescent probes have emerged as powerful tools for detecting pesticide residues due to their high sensitivity, rapid response times, and potential for real-time monitoring. acs.orgnih.govresearcher.life Research has focused on developing probes that exhibit a change in fluorescence intensity or color upon interaction with the target analyte. technologynetworks.com

Recently, a novel fluorescent probe specifically activated by the this compound structure has been developed for the detection of fluorine-containing pesticides. researchgate.netresearchgate.net This development marks a significant advancement in creating selective sensors for this class of compounds. While the specific mechanism of this probe is detailed in recent literature, the general principle of such sensors often involves molecular recognition, where the probe's structure is designed to specifically bind to the target pesticide, triggering a measurable fluorescence response. researchgate.netresearchgate.netnih.gov

The advantages of fluorescent probes include:

High Sensitivity : Capable of detecting very low concentrations of pesticides. nih.gov

Rapid Detection : Results can often be obtained in seconds or minutes. technologynetworks.com

Visual Readout : Some probes offer a color change visible to the naked eye, facilitating simple on-site screening. technologynetworks.com

Electrochemical Sensor Development

Electrochemical sensors offer another promising avenue for the rapid and low-cost detection of pesticides. unifi.itnih.gov These devices measure changes in electrical signals (such as current or potential) that occur when the target analyte interacts with a specially designed electrode surface. nsf.gov

A highly sensitive electrochemical sensor has been developed for the detection of diflubenzuron. researchgate.net This sensor is based on a glassy carbon electrode modified with a core-shell nanocomposite material (Cu/Cu₂O/CuO@C). researchgate.net The sensor demonstrated excellent performance characteristics, as detailed in the table below.

| Sensor Type | Analyte | Linear Range | Limit of Detection (LOD) | Technique | Source |

|---|---|---|---|---|---|

| Electrochemical Sensor (Cu/Cu₂O/CuO@C/GCE) | Diflubenzuron | 1.0 × 10⁻¹² to 1.0 × 10⁻⁴ mol·L⁻¹ | 130 fM (femtomolar) | Differential Pulse Voltammetry (DPV) | researchgate.net |

The extremely low limit of detection highlights the potential of this electrochemical sensor for monitoring trace amounts of diflubenzuron in food and environmental samples. researchgate.net The sensor also exhibited good stability, reproducibility, and anti-interference properties, making it a robust tool for pesticide analysis. researchgate.net

Advanced Research Perspectives and Future Directions

Development of Next-Generation Benzoylurea (B1208200) Compounds

The development of new benzoylurea insecticides is guided by sophisticated molecular design principles aimed at improving efficacy and overcoming resistance.

A promising approach in the design of new benzoylurea derivatives is the use of a bipartite model, originally based on the sulfonylurea receptor (SUR) binding site. researchgate.netpnas.org This model features a central chamber that serves as a multifaceted binding pocket, and it has been used to design and synthesize novel benzoylphenylurea (B10832687) (BPU) analogues. researchgate.netnih.gov Researchers have created new series of benzoylureas containing groups like carbamates, based on the bipartite model and the structure of commercial insecticides such as diflubenzuron (B1670561). pnas.org Bioassays of these new compounds have shown good larvicidal activities against a wide range of insects, including the oriental armyworm, diamondback moth, and mosquito. pnas.org The results suggest that designing BPU analogues with a bipartite model can enhance the interaction with the target site, potentially leading to improved insecticidal activity. pnas.org This design strategy offers a new avenue for the future development of BPU insecticides. nih.govresearchgate.net

The chemical structure of benzoylurea compounds offers multiple sites for modification, allowing for the optimization of substituents to improve biological activity and selectivity. Structure-activity relationship (SAR) studies have demonstrated that substitutions on both the benzoyl and aniline (B41778) rings are critical. For instance, substitution at the 2 and 6 positions of the benzoyl ring with fluorine atoms is generally required for optimal activity. biorxiv.org

On the N'-arylamino (anilide) moiety, the scope for substitution is broader. The introduction of electron-withdrawing groups, such as halogens or halogenoalkyl groups, can produce optimal effects. nih.gov The development of new BPU compounds, like TXH09, which incorporates a heptafluoroisopropyl (B10858302) group, has shown benefits in polarizability, lipophilicity, and permeability. nih.gov Such structural optimizations aim to reduce the risk of resistance and allow for more rational and efficient use of these insecticides. nih.gov

Integration into Modern Pest Management Strategies

(2,6-Difluorobenzoyl)urea and its derivatives are key components of modern, sustainable pest control frameworks due to their specific mode of action and favorable toxicological profiles.

Benzoylurea chitin (B13524) synthesis inhibitors are widely utilized in Integrated Pest Management (IPM) programs. nih.govresearchgate.net IPM is a comprehensive approach that combines various pest management techniques to minimize economic, health, and environmental risks. nih.gov Benzoylureas fit well within IPM strategies because they are highly selective, primarily affecting the larval stages of insects by inhibiting chitin synthesis, a process absent in vertebrates. biorxiv.orgnih.gov This selectivity makes them relatively safe for mammals, predatory insects, and other non-target organisms, which is a cornerstone of IPM. researchgate.netbiorxiv.org Their role as insect growth regulators (IGRs) disrupts the pest's life cycle rather than causing immediate death, which helps in maintaining a balance within the ecosystem. nih.govnih.gov By reducing reliance on broad-spectrum conventional insecticides, benzoylureas contribute to more sustainable and eco-friendly pest management. nih.gov

Insecticide Resistance Management (IRM) is a critical component of sustainable agriculture, aiming to delay the development of resistance in pest populations. wikipedia.org A key IRM strategy is the rotation of insecticides with different modes of action (MoA). Benzoylureas, classified by the Insecticide Resistance Action Committee (IRAC) as MoA Group 15, act by inhibiting chitin synthesis. This unique mechanism of action makes them valuable rotation partners for other common insecticide classes, such as organophosphates, carbamates, and pyrethroids, which primarily target the insect nervous system. researchgate.net By incorporating benzoylureas into an IRM program, growers can reduce the selection pressure exerted by any single class of insecticides, helping to preserve the long-term effectiveness of valuable pest control tools. researchgate.net

Mechanistic Studies at the Molecular and Sub-cellular Levels

The effectiveness of benzoylurea compounds stems from their precise disruption of chitin biosynthesis at the molecular level. For years, the exact molecular mode of action was debated, with some theories suggesting an indirect effect via sulfonylurea receptors (SUR) involved in vesicle trafficking. pnas.orgbiorxiv.org However, compelling recent evidence has clarified the primary mechanism.

Groundbreaking research using CRISPR/Cas9 genome editing in Drosophila melanogaster has provided strong evidence that benzoylureas directly interact with the enzyme chitin synthase 1 (CHS1). pnas.orgnih.gov A specific mutation (I1042M) in the CHS1 gene was found to confer high levels of resistance to various benzoylureas. pnas.orgnih.gov This indicates that CHS1 is the direct molecular target. Benzoylureas inhibit the catalytic activity of this enzyme, preventing the polymerization of N-acetylglucosamine (NAG) into chitin chains. researchgate.net

At the sub-cellular level, this molecular inhibition has profound consequences for the insect. Chitin is a critical structural component of the insect's cuticle, which forms its exoskeleton. nih.gov The inhibition of chitin synthesis occurs within the epidermal cells responsible for creating the new cuticle during molting. nih.gov This disruption leads to an improperly formed, fragile cuticle that cannot withstand the pressures of molting or provide adequate support for the insect's body. researchgate.net Consequently, the larva fails to molt correctly—a condition known as abortive molting—and ultimately dies. researchgate.netnih.gov This targeted action on the formation of the exoskeleton is what makes benzoylureas such specific and effective insect growth regulators.

High-Resolution Structural Biology of Target Interactions

The primary target of this compound derivatives is chitin synthase (CHS), a membrane-integrated glycosyltransferase essential for building the chitin polymers that form the insect exoskeleton. nih.govrcsb.org Understanding the precise interaction between the inhibitor and the enzyme at an atomic level is crucial for designing more potent and selective insecticides.

Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have enabled the determination of high-resolution structures of chitin synthase. nih.govrcsb.orgpdbj.org For instance, cryo-EM structures of chitin synthase from Saccharomyces cerevisiae and the pathogenic oomycete Phytophthora sojae have been resolved at resolutions ranging from 2.4 Å to 3.6 Å. nih.govrcsb.org These structures have provided unprecedented insight into the enzyme's architecture, revealing a reaction chamber with the substrate-binding site, the catalytic center, and the entrance to a channel for the translocation of the growing chitin polymer. rcsb.org

While high-resolution structures of CHS complexed directly with a this compound compound are not yet fully elucidated, the existing models of the enzyme in various states (apo, substrate-bound, and product-bound) provide a structural basis for understanding its inhibition. nih.govrcsb.org The detailed mapping of the active site and transmembrane channel allows for computational docking studies to model how benzoylurea compounds bind and disrupt the catalytic process. It is hypothesized that these inhibitors interfere with the enzyme's ability to processively add N-acetylglucosamine units to the chitin chain, leading to abortive molting. mdpi.com The availability of these high-resolution structures is a critical step toward visualizing the precise binding mode of this compound derivatives and understanding the molecular basis of resistance, such as point mutations in the CHS gene. researchgate.net

Gene Expression and Proteomic Studies related to Chitin Synthesis

Exposure to this compound derivatives elicits significant changes at the gene and protein levels, particularly within the chitin biosynthesis pathway.

Gene Expression: Studies have consistently shown that treatment with benzoylureas like diflubenzuron alters the transcription of genes essential for cuticle formation. In the Asian citrus psyllid, Diaphorina citri, and the carmine (B74029) spider mite, Tetranychus cinnabarinus, exposure to diflubenzuron led to the upregulation of the chitin synthase gene (CHS1). nih.gov This response may be a compensatory mechanism to overcome the inhibition of the enzyme. Conversely, in Spodoptera frugiperda, treatment with a novel this compound compound resulted in a significant decrease in the expression of several chitin synthesis pathway genes, including sfCHS1. This highlights that the regulatory effects can vary between different derivatives and insect species.

| Pest Species | Compound | Effect on CHS Expression | Reference |

|---|---|---|---|

| Diaphorina citri | Diflubenzuron | Upregulation | nih.gov |

| Tetranychus cinnabarinus | Diflubenzuron | Upregulation | nih.gov |

| Spodoptera frugiperda | Novel this compound | Downregulation | nih.gov |

| Aphis glycines | Diflubenzuron | Inhibition of Chitin Synthesis | nih.gov |

Proteomic Studies: Proteomics offers a powerful approach to identify and quantify the complete set of proteins in a biological sample, providing a functional snapshot of cellular processes. In the context of this compound, proteomic analysis of the insect cuticle is a key area of future research. The cuticle is a complex composite of chitin polymers embedded in a matrix of cuticular proteins (CPs). nih.govbohrium.com Advanced mass spectrometry techniques, such as LC-MS/MS, are used to identify hundreds of CPs from various insect structures. nih.govnih.gov